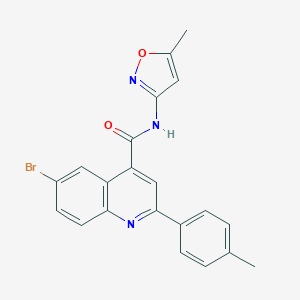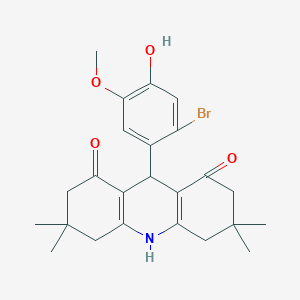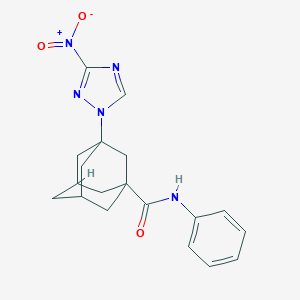
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This reaction forms an intermediate, which is then further reacted to introduce the adamantane and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the adamantane moiety, which is known for its antiviral properties, suggests possible applications in antiviral drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its structural features make it a candidate for use in advanced materials science.
Wirkmechanismus
The mechanism by which 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and triazole ring can participate in redox reactions, influencing cellular processes. The adamantane moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-nitro-1H-1,2,4-triazole: A simpler compound with similar reactivity but lacking the adamantane and phenyl groups.
N-phenyl-1-adamantanecarboxamide: Lacks the triazole and nitro groups, but shares the adamantane and phenyl moieties.
1-amino-3-nitro-1H-1,2,4-triazole: Similar triazole structure but with an amino group instead of the adamantane and phenyl groups.
Uniqueness
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE is unique due to the combination of its structural features
Eigenschaften
Molekularformel |
C19H21N5O3 |
|---|---|
Molekulargewicht |
367.4g/mol |
IUPAC-Name |
3-(3-nitro-1,2,4-triazol-1-yl)-N-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c25-16(21-15-4-2-1-3-5-15)18-7-13-6-14(8-18)10-19(9-13,11-18)23-12-20-17(22-23)24(26)27/h1-5,12-14H,6-11H2,(H,21,25) |
InChI-Schlüssel |
CKWFVLVSGXQXGL-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5 |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B451449.png)
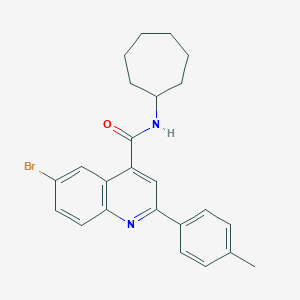
![methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B451452.png)
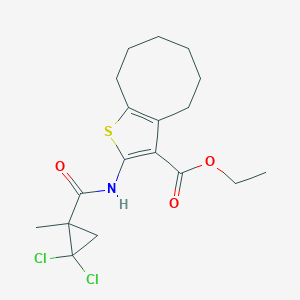
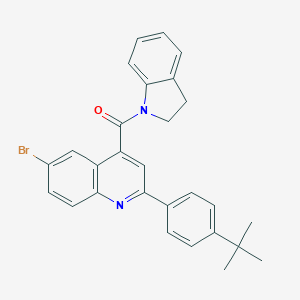
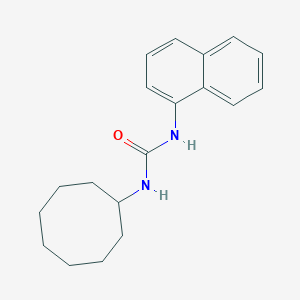
![2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B451459.png)
![METHYL 4-METHYL-3-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B451461.png)
![Propyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451462.png)
![2-ethyl 4-propyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B451464.png)
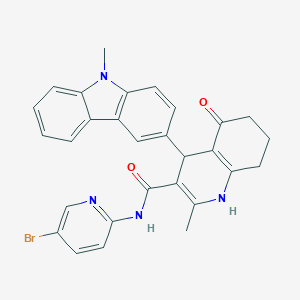
![4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451467.png)
